4-Bromo-2-fluorobenzotrifluoride CAS number
4-Bromo-2-fluorobenzotrifluoride CAS number
An In-Depth Technical Guide to 4-Bromo-2-fluorobenzotrifluoride
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the strategic use of fluorinated intermediates is paramount. These compounds serve as foundational scaffolds for molecules with enhanced stability, bioavailability, and unique electronic properties. Among these, 4-Bromo-2-fluorobenzotrifluoride, identified by its CAS number 142808-15-9 , emerges as a particularly versatile and valuable building block.[1][2][3] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
The significance of 4-Bromo-2-fluorobenzotrifluoride lies in the unique interplay of its three distinct functional groups attached to the benzene ring. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the aromatic system and can enhance the metabolic stability and lipophilicity of derivative compounds.[1] The bromine atom provides a reactive handle, a key site for a variety of chemical transformations, most notably in cross-coupling reactions that are fundamental to constructing complex molecular architectures.[1] The fluorine atom further modulates the electronic properties and can influence binding interactions in biological systems.[1] This trifecta of functionalities makes it a prized intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. 4-Bromo-2-fluorobenzotrifluoride is typically a colorless to light yellow clear liquid under standard conditions.[2]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 142808-15-9 | [1][2][3] |
| Molecular Formula | C₇H₃BrF₄ | [2][3] |
| Molecular Weight | 243.0 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | ~1.72 g/mL | [2] |
| Refractive Index | n20/D ~1.46 | [2] |
| Purity | ≥ 98% (GC) is commonly available | [2] |
For structural elucidation and quality control, spectroscopic analysis is indispensable. While specific spectra are lot-dependent, quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting the spectroscopic data for 4-Bromo-2-fluorobenzotrifluoride.[1]
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¹H NMR: The spectrum is expected to show three distinct signals corresponding to the three protons on the aromatic ring.
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¹³C NMR: Seven signals are anticipated, one for each of the seven carbon atoms in the molecule.[1]
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¹⁹F NMR: This is a particularly informative technique for fluorinated compounds, and would show distinct signals for the fluorine atom on the ring and the trifluoromethyl group.[1]
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 4-Bromo-2-fluorobenzotrifluoride is not a trivial process, often involving multi-step sequences designed to introduce the required functional groups with precise regiochemical control.[1] The causality behind the choice of a synthetic route is driven by the availability and cost of starting materials, scalability, and the desired purity of the final product.
One established conceptual pathway begins with a more accessible aromatic precursor, followed by a sequence of reactions to install the necessary substituents. For instance, a synthesis could start from m-chlorobenzotrifluoride, proceeding through nitration, ammoniation, bromination, and deamination to arrive at the target compound.[1] Another common strategy involves the functionalization of a substituted aniline, such as 3-fluoroaniline, which can be brominated and then converted to the final product via diazotization reactions.[1]
Below is a representative, step-by-step protocol illustrating a plausible synthetic approach. This protocol is designed as a self-validating system, where the successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.
Protocol: Multi-step Synthesis from 3-Fluoroaniline
Step 1: Bromination of 3-Fluoroaniline
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Rationale: To introduce the bromine atom at the position para to the amine, which is an activating group.
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Procedure:
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Dissolve 3-fluoroaniline in a suitable solvent like acetic acid.
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Cool the mixture in an ice bath to control the reaction exotherm.
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Slowly add a solution of bromine in acetic acid dropwise with stirring.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction with a solution of sodium bisulfite to remove excess bromine.
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Neutralize with a base (e.g., NaOH solution) and extract the product (4-bromo-3-fluoroaniline) with an organic solvent like ethyl acetate.
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Purify by column chromatography or recrystallization.
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Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
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Rationale: To convert the amino group into the trifluoromethyl group. This is a complex transformation and for the purpose of this guide, we will represent it conceptually as leading towards the final product structure after subsequent steps not detailed here. A more direct route to the benzotrifluoride might involve starting with a precursor already containing the CF3 group. However, for illustrative purposes, the diazotization is a key transformation of anilines.
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Procedure:
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Dissolve the purified 4-bromo-3-fluoroaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).
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Cool the solution to 0-5 °C.
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Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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The resulting diazonium tetrafluoroborate can then be subjected to further transformations to yield the benzotrifluoride moiety.
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Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Core Applications
The unique structural features of 4-Bromo-2-fluorobenzotrifluoride make it a valuable intermediate in several high-value industries.
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Pharmaceutical Development: This is a primary application area. The compound serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the development of antiviral and anticancer agents. [2]The incorporation of the fluorinated benzotrifluoride moiety can enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. [1]
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Agrochemical Research: Similar to pharmaceuticals, the structural motifs of this compound are instrumental in designing new, more effective pesticides, herbicides, and fungicides. [2]
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Materials Science: 4-Bromo-2-fluorobenzotrifluoride is used in the synthesis of advanced polymers and coatings. Its incorporation can lead to materials with improved thermal stability, chemical resistance, and specific optical properties. [2][4]For instance, it can be a precursor for monomers used to create polymers with high optical clarity for applications in displays and optical fibers. [4]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of 4-Bromo-2-fluorobenzotrifluoride are critical to ensure laboratory safety. While a comprehensive review of the Safety Data Sheet (SDS) is mandatory before use, the following points summarize key safety protocols. [5][6][7] Table 2: Summary of Safety and Handling Procedures
| Category | Recommendation |
| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames. [5][6] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [5][6] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. [5][7]Store at room temperature or as recommended by the supplier. [2] |
| First Aid (General) | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. [5][7]If inhaled, move to fresh air. [6][7]If swallowed, do NOT induce vomiting and seek immediate medical attention. [5][6]Always consult a physician and show them the SDS. [5] |
| Fire Fighting | Use dry chemical, CO₂, or foam to extinguish. [6] |
Conclusion
4-Bromo-2-fluorobenzotrifluoride is more than just a chemical compound; it is a versatile tool that empowers innovation in drug discovery, agrochemical development, and materials science. Its unique combination of a reactive bromine atom, a stability-enhancing trifluoromethyl group, and a modulating fluorine atom provides a powerful platform for synthetic chemists. A deep understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential to create the next generation of advanced molecules and materials.
References
- 4-Bromo-2-fluorobenzotrifluoride | 142808-15-9 - Benchchem. (n.d.).
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2-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 2734909 - PubChem. (n.d.). Retrieved from [Link]
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4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (n.d.). Retrieved from [Link]
- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.).
- 5-Bromo-2-fluorobenzotrifluoride: A Crucial Building Block for Pharma Innovation. (n.d.).
- The Role of 4-Bromo-2-fluorobenzotrifluoride in Advanced Materials Synthesis. (2025-10-09).
- 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem. (n.d.).
- The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (n.d.).
